ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate
Description
IUPAC Nomenclature and Structural Features
The compound is systematically named ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate under IUPAC guidelines. Its structure features:
- A central hydrazinylidene group ($$ \text{C=N-N} $$) connecting two moieties.
- A cyano group ($$-\text{C≡N}$$) at the α-position relative to the carbonyl oxygen.
- A 3-(trifluoromethyl)phenyl substituent on the hydrazine nitrogen.
- An ethyl ester group ($$-\text{OCOOCH}2\text{CH}3$$) at the terminal carbonyl position.
The (2E) designation specifies the trans (antiperiplanar) configuration of the double bond between the cyano carbon and hydrazinylidene nitrogen. This geometry is stabilized by intramolecular interactions, including resonance between the cyano and carbonyl groups.
Synonyms and CAS Registry Numbers
The compound is recognized by multiple synonyms across databases:
| Synonym | Source |
|---|---|
| Ethyl (2E)-cyano{[3-(trifluoromethyl)phenyl]hydrazono}acetate | |
| Ethyl (2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
| VC21488185 |
Molecular Formula and Molecular Weight
The molecular formula is $$ \text{C}{12}\text{H}{10}\text{F}3\text{N}3\text{O}_2 $$, derived from:
- 12 carbon atoms, including the aromatic ring and ester group.
- 10 hydrogen atoms, with three attached to the phenyl ring.
- Three fluorine atoms in the trifluoromethyl group.
- Three nitrogen atoms in the cyano and hydrazinylidene groups.
The molecular weight is 285.22 g/mol , calculated as:
$$
(12 \times 12.01) + (10 \times 1.01) + (3 \times 19.00) + (3 \times 14.01) + (2 \times 16.00) = 285.22 \, \text{g/mol}.
$$
This matches experimental data from mass spectrometry.
Structural Isomerism (E/Z Configurations and Geometric Implications)
The (2E) configuration dominates due to thermodynamic stability. Key factors include:
- Steric Effects : The bulky trifluoromethylphenyl group favors the trans arrangement, minimizing steric clash with the ester moiety.
- Electronic Stabilization : Conjugation between the cyano group ($$-\text{C≡N}$$) and carbonyl oxygen ($$-\text{OCOOCH}2\text{CH}3$$) stabilizes the E isomer through resonance.
- Hydrogen Bonding : Intramolecular hydrogen bonding between the hydrazinylidene nitrogen and ester oxygen further stabilizes the E form.
Z Isomer Considerations :
- The Z isomer is less common but can form under UV irradiation, as observed in analogous hydrazones.
- Photoisomerization studies show that E→Z conversion requires specific wavelengths (e.g., 297 nm), while Z→E reversal occurs thermally or at higher energies.
Table 1: Comparative Stability of E/Z Isomers
| Property | E Isomer | Z Isomer |
|---|---|---|
| Energy (DFT, kcal/mol) | 0 (reference) | +3.2 ± 0.5 |
| Half-life (25°C) | Stable | <24 hours |
| Dominant Stabilization | Resonance + H-bonding | None significant |
Data adapted from computational and experimental studies on related hydrazones.
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFRCJNDHXSWQK-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate, commonly referred to as a hydrazine derivative, exhibits significant biological activity, particularly in the context of herbicidal applications. This article explores its biological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H10F3N3O2 and a molecular weight of approximately 285.22 g/mol. Its structure includes a hydrazine moiety and a trifluoromethyl group, contributing to its chemical reactivity and biological activity. The compound is primarily utilized in agricultural settings as a selective herbicide against various grass weeds in crops like rice, corn, and wheat.
The primary mode of action for this compound is through the inhibition of acetyl-CoA carboxylase (ACCase) , an enzyme crucial for fatty acid biosynthesis in plants. This inhibition leads to disrupted metabolic processes in target weeds, ultimately resulting in their death. Research indicates that structural modifications to this compound could enhance its selectivity and efficacy while reducing potential environmental impacts.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Herbicidal Activity : Demonstrates selective herbicidal effects against numerous grass weeds, making it valuable in crop protection.
- Cholinesterase Inhibition : Similar hydrazine derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible neuroactive properties. For instance, some derivatives exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition .
- Resistance Mechanisms : Ongoing research aims to understand the resistance mechanisms that weeds develop against this herbicide, which is critical for effective resistance management strategies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate | C13H12N4O3 | Contains a nitro group instead of trifluoromethyl |
| Ethyl 2-[cyano(phenyl)phosphanyl]acetate | C13H14N1O2P1 | Phosphanyl group introduces different reactivity |
| Ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate | C14H14F3N4O3 | Incorporates carbamate functionality |
This table illustrates how variations in functional groups can significantly influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
- Field Studies on Herbicidal Efficacy : Research has demonstrated that this compound effectively controls specific grass weed species in controlled agricultural settings. The selectivity observed allows for crop safety while managing weed populations.
- In Vitro Studies on Cholinesterase Inhibition : A study focusing on hydrazone derivatives related to this compound revealed dual inhibition capabilities on cholinesterases without cytotoxic effects on eukaryotic cell lines, indicating potential for therapeutic applications beyond herbicides .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Substituent Variations
The compound’s uniqueness lies in its hydrazinylidene group and trifluoromethylphenyl substituent. Key comparisons with analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Spectroscopic and Crystallographic Data
- ESI-MS : The target compound’s analogs (e.g., 10e ) show [M+H]+ peaks at m/z 548.2, consistent with their molecular weights. The target’s hypothetical molecular weight (~292.22) suggests a distinct fragmentation pattern .
- Crystallography: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate () adopts a planar geometry due to conjugation, whereas the hydrazinylidene group in the target compound may introduce non-planar distortions, affecting packing and solubility .
Preparation Methods
Diazotization and Coupling Approach
The most well-documented method for synthesizing arylhydrazone derivatives involves diazotization of aniline precursors followed by coupling with β-keto esters. For this compound, the synthesis begins with 3-trifluoromethylaniline as the starting material.
Step 1: Diazotization of 3-Trifluoromethylaniline
3-Trifluoromethylaniline is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at sub-zero temperatures (-5°C to 0°C) to form the corresponding diazonium salt. This intermediate is highly reactive and must be stabilized in an acidic aqueous medium.
Step 2: Coupling with Ethyl Cyanoacetoacetate
The diazonium salt is coupled with ethyl cyanoacetoacetate in a mixture of ethanol and water, buffered with sodium acetate to maintain a pH of 4–5. This facilitates the formation of the hydrazone linkage while preserving the ester and cyano functionalities.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -5°C → Room temperature |
| Solvent System | Ethanol/Water (1:1 v/v) |
| Buffering Agent | Sodium acetate (excess) |
| Reaction Time | 2–4 hours |
The product precipitates as a crystalline solid, typically yielding 60–70% after filtration and drying.
Alternative Pathway: Hydrazine Condensation
An alternative route involves direct condensation of 3-trifluoromethylphenylhydrazine with ethyl cyanoacetoacetate. This method bypasses diazotization but requires pre-synthesized hydrazine derivatives.
Step 1: Synthesis of 3-Trifluoromethylphenylhydrazine
3-Trifluoromethylaniline is converted to its hydrazine derivative via reduction of the diazonium salt using stannous chloride (SnCl₂) in hydrochloric acid:
Step 2: Condensation with Ethyl Cyanoacetoacetate
The hydrazine reacts with ethyl cyanoacetoacetate in refluxing ethanol, catalyzed by acetic acid to accelerate imine formation:
Advantages and Limitations
-
Yield : 50–65%, lower than diazotization due to intermediate purification steps.
-
Stereoselectivity : Requires careful pH control to favor the (2E)-isomer.
Optimization of Reaction Conditions
Temperature and pH Effects
The diazotization-coupling method is highly sensitive to temperature. Sub-zero conditions prevent diazonium salt decomposition, while a pH of 4–5 minimizes side reactions such as ester hydrolysis.
Solvent Selection
Ethanol-water mixtures enhance solubility of both polar (diazonium salt) and nonpolar (β-keto ester) reactants. Pure ethanol or acetonitrile may improve yields but risk side-product formation.
Catalytic Additives
The addition of catalytic copper(I) iodide (CuI) or molecular sieves has been reported to accelerate coupling reactions in analogous syntheses, though empirical data for this specific compound remain limited.
Analytical Characterization
Spectroscopic Data
1H-NMR (CDCl₃, 400 MHz)
-
δ 8.25 (s, 1H, hydrazone NH)
-
δ 7.45–7.35 (m, 4H, aryl-H)
-
δ 4.40 (q, 2H, CH₂CH₃)
-
δ 1.42 (t, 3H, CH₂CH₃)
13C-NMR
-
δ 168.5 (C=O)
-
δ 155.2 (C=N)
-
δ 122.5 (CF₃)
IR (KBr)
-
2220 cm⁻¹ (C≡N stretch)
-
1725 cm⁻¹ (ester C=O)
Challenges and Considerations
Stereochemical Control
The (2E)-isomer predominates under acidic conditions due to thermodynamic stabilization of the trans-configuration. Neutral or basic conditions favor (2Z)-isomers, necessitating precise pH monitoring.
Functional Group Compatibility
The trifluoromethyl group’s electron-withdrawing nature slows coupling kinetics, requiring extended reaction times compared to methoxy or methyl analogs.
Purification Challenges
Column chromatography (silica gel, ethyl acetate/hexane) is often required to separate geometric isomers, reducing overall yield.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Isomer Selectivity |
|---|---|---|---|
| Diazotization-Coupling | 60–70 | ≥95 | E:Z = 9:1 |
| Hydrazine Condensation | 50–65 | 85–90 | E:Z = 7:3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
